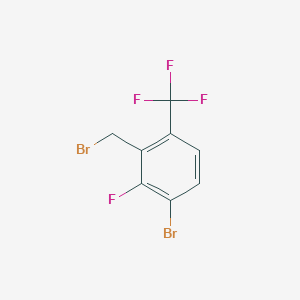
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4Br2F4 It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-6-(trifluoromethyl)benzyl bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
化学反応の分析
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl fluorides or other reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of benzyl fluorides or other reduced products
科学的研究の応用
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide involves its interaction with nucleophilic sites in biological molecules. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
類似化合物との比較
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Similar structure but lacks the additional bromine atom.
3-(Trifluoromethyl)benzyl bromide: Lacks the fluorine and additional bromine atoms.
4-(Trifluoromethyl)benzyl bromide: Substitution pattern differs, affecting its reactivity and applications
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group. This combination of substituents imparts distinctive chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced lipophilicity, making it a valuable compound for various research applications .
特性
分子式 |
C8H4Br2F4 |
|---|---|
分子量 |
335.92 g/mol |
IUPAC名 |
1-bromo-3-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2 |
InChIキー |
TXWYTOKJVPZDAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CBr)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


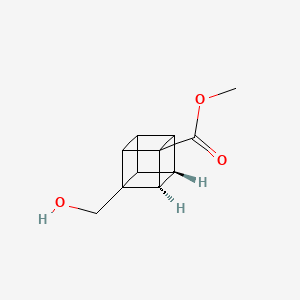
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
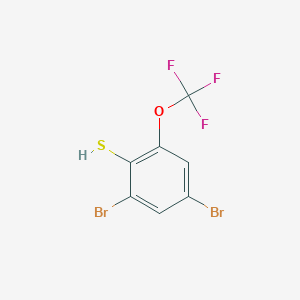
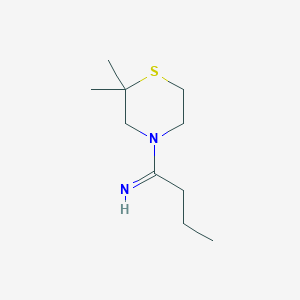
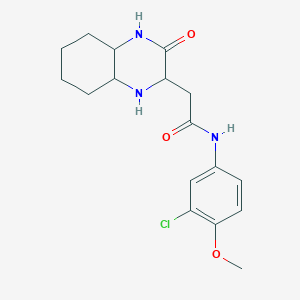
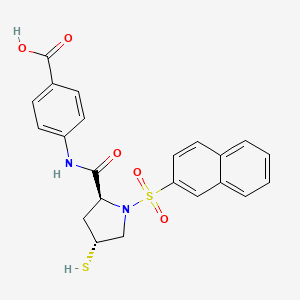
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
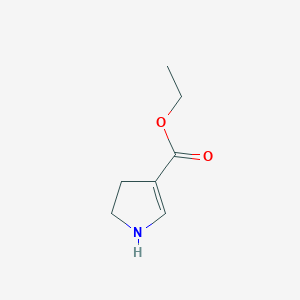
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
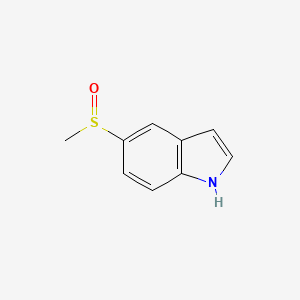
![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
![2-Chlorobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867574.png)
